

# Application Notes and Protocols for Treating Organoid Models with Censavudine

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## Compound of Interest

Compound Name: Censavudine

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## Introduction

**Censavudine** (formerly BMS-986001) is a nucleoside reverse transcriptase inhibitor (NRTI) under investigation for various therapeutic applications.[1] Initially developed for HIV treatment, its mechanism of action also involves the inhibition of LINE-1 (Long Interspersed Nuclear Element-1) reverse transcriptase, a key enzyme in the retrotransposition of these mobile genetic elements.[1] This has led to its exploration in neurodegenerative diseases where LINE-1 activation is implicated.[1] As with other NRTIs, **Censavudine** has the potential for off-target effects, including mitochondrial toxicity through the inhibition of mitochondrial DNA polymerase gamma (Poly).[2][3][4]

Organoid models, three-dimensional self-organizing structures derived from stem cells, offer a more physiologically relevant system for studying drug efficacy and toxicity compared to traditional 2D cell cultures.[5][6] This document provides a detailed protocol for the treatment of organoid models with **Censavudine**, enabling researchers to assess its therapeutic potential and off-target effects in a sophisticated in vitro system.

## Data Presentation

### Table 1: In Vitro Efficacy and Cytotoxicity of Censavudine in Various Cell Lines

This table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for **Censavudine** in different cell lines. These values are essential for determining the appropriate concentration range for treating organoid models.

Cell Line	Virus/Target	EC50	CC50	Reference
HEK-293T	-	-	> 100 µM	[7]
MT-2	-	-	> 100 µM	[7]
CEMss	HIV-1NL4-3	4.2 nM	-	[7]
CEMss	HIV-2ROD9	0.14 nM	-	[7]
Single-cycle assay	HIV-1NL4-3	890 nM	-	[7][8]
Single-cycle assay	HIV-2ROD9	74 nM	-	[7][8]

Note: The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of a compound. A higher SI value indicates a more favorable safety profile.[9]

## Experimental Protocols

This section outlines the detailed methodologies for key experiments involving the treatment of organoid models with **Censavudine**. The following protocols are generalized and should be adapted based on the specific organoid model and research question.

### General Organoid Culture and Maintenance

This protocol describes the basic steps for culturing and maintaining human organoids, which can be adapted for various tissue types such as intestinal or neuronal organoids.

Materials:

- Complete organoid growth medium (specific to the organoid type, e.g., IntestiCult™ for intestinal organoids)[10]

- Basement membrane matrix (e.g., Matrigel®)
- 24-well or 96-well tissue culture plates
- Gentle Cell Dissociation Reagent
- DMEM/F-12 with 1% BSA
- Sterile pipette tips and serological pipettes
- Incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- Thawing and Seeding:
  - Thaw cryopreserved organoids rapidly in a 37°C water bath.[\[11\]](#)
  - Wash the organoids with DMEM/F-12 to remove cryopreservation medium.
  - Resuspend the organoid pellet in the basement membrane matrix on ice.
  - Dispense 25-50 µL domes of the organoid-matrix suspension into the center of pre-warmed culture plate wells.[\[10\]](#)
  - Incubate at 37°C for 10-15 minutes to solidify the domes.
  - Gently add 500 µL (for 24-well plates) of complete organoid growth medium to each well.[\[12\]](#)
- Maintenance:
  - Replace the culture medium every 2-3 days.[\[11\]](#)
  - Monitor organoid growth and morphology using a light microscope.
- Passaging:
  - When organoids become large and dense, they need to be passaged.

- Remove the culture medium and add Gentle Cell Dissociation Reagent to break down the matrix domes.[\[13\]](#)
- Mechanically disrupt the organoids by pipetting up and down.
- Wash the organoid fragments and re-plate them in a fresh basement membrane matrix as described in the seeding step.[\[11\]](#)

## Protocol for Censavudine Treatment of Organoids

This protocol details the steps for treating established organoid cultures with **Censavudine**.

Materials:

- Established organoid cultures in 96-well plates
- **Censavudine** stock solution (dissolved in a suitable solvent like DMSO)
- Complete organoid growth medium
- Phosphate-buffered saline (PBS)

Procedure:

- Preparation of **Censavudine** Dilutions:
  - Prepare a series of **Censavudine** dilutions in complete organoid growth medium. The concentration range should be determined based on the EC50 and CC50 values from relevant cell lines (see Table 1) and the specific research question. A typical starting range could be from 0.01 nM to 100 µM.
  - Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
- Treatment:
  - Carefully remove the existing medium from the organoid-containing wells.

- Add 100  $\mu$ L of the prepared **Censavudine** dilutions or vehicle control to the respective wells.
- Incubate the plate at 37°C and 5% CO<sub>2</sub> for the desired treatment duration (e.g., 24, 48, or 72 hours). The duration should be optimized based on the expected biological effect.
- Endpoint Analysis:
  - After the treatment period, the organoids are ready for various endpoint analyses as described in the following sections.

## Organoid Viability and Cytotoxicity Assays

These assays are crucial for determining the effect of **Censavudine** on organoid health and for calculating the CC50.

### a) ATP-Based Viability Assay (e.g., CellTiter-Glo® 3D)

This assay quantifies the amount of ATP, which is proportional to the number of metabolically active cells.[\[13\]](#)

Procedure:

- Equilibrate the 96-well plate with treated organoids to room temperature.
- Add an equal volume of the ATP-based assay reagent to each well.
- Mix vigorously to lyse the organoids and release ATP.
- Incubate at room temperature for 30 minutes.
- Measure the luminescent signal using a plate reader.

### b) Live/Dead Staining

This method provides a qualitative and quantitative assessment of cell viability through fluorescence microscopy.

Procedure:

- Add a solution containing a live-cell stain (e.g., Calcein-AM) and a dead-cell stain (e.g., Propidium Iodide or Ethidium Homodimer-1) to the organoid cultures.
- Incubate according to the manufacturer's instructions.
- Image the organoids using a fluorescence microscope with appropriate filters. Live cells will fluoresce green, and dead cells will fluoresce red.
- Quantify the number of live and dead cells using image analysis software.

## Quantification of LINE-1 Expression

This protocol uses quantitative PCR (qPCR) to measure the expression of LINE-1 elements, a direct target of **Censavudine**'s activity.

Materials:

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers specific for LINE-1 ORF1 or ORF2[14][15]
- Primers for a reference gene (e.g., GAPDH, ACTB)

Procedure:

- RNA Extraction:
  - Harvest the organoids from the culture plate after treatment.
  - Extract total RNA using a commercially available kit according to the manufacturer's instructions.
- cDNA Synthesis:
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.

- qPCR:
  - Set up the qPCR reaction with the cDNA, LINE-1 specific primers, reference gene primers, and qPCR master mix.
  - Run the qPCR reaction on a real-time PCR system.
  - Analyze the data using the  $\Delta\Delta C_t$  method to determine the relative expression of LINE-1, normalized to the reference gene.[\[15\]](#)

## Assessment of Mitochondrial DNA Damage

This protocol utilizes long-range PCR (LR-PCR) to assess damage to mitochondrial DNA (mtDNA), a potential off-target effect of **Censavudine**. The principle is that DNA lesions will block the progression of the DNA polymerase, leading to a decrease in the amplification of long DNA fragments.[\[1\]](#)[\[16\]](#)

### Materials:

- Total DNA extraction kit
- Long-range PCR kit with a high-fidelity polymerase
- Primers designed to amplify a long fragment of the mitochondrial genome (e.g., >10 kb)
- Primers designed to amplify a short fragment of the mitochondrial genome (for normalization)
- Real-time PCR system

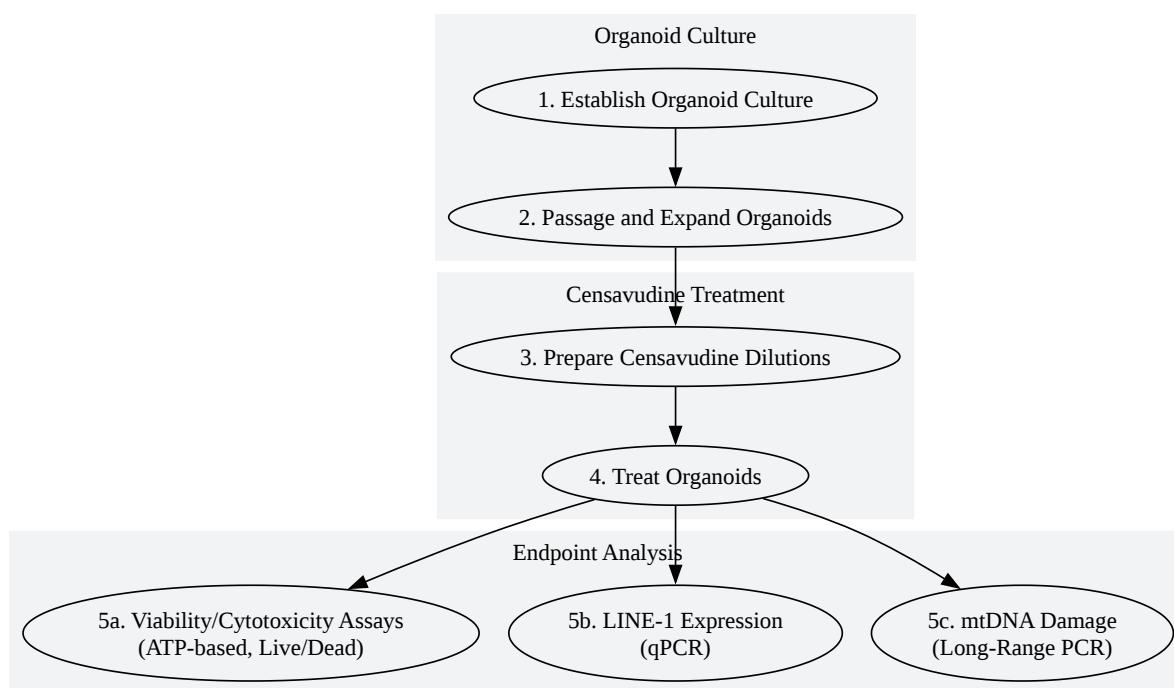
### Procedure:

- DNA Extraction:
  - Harvest the organoids and extract total DNA.
- Long-Range PCR:

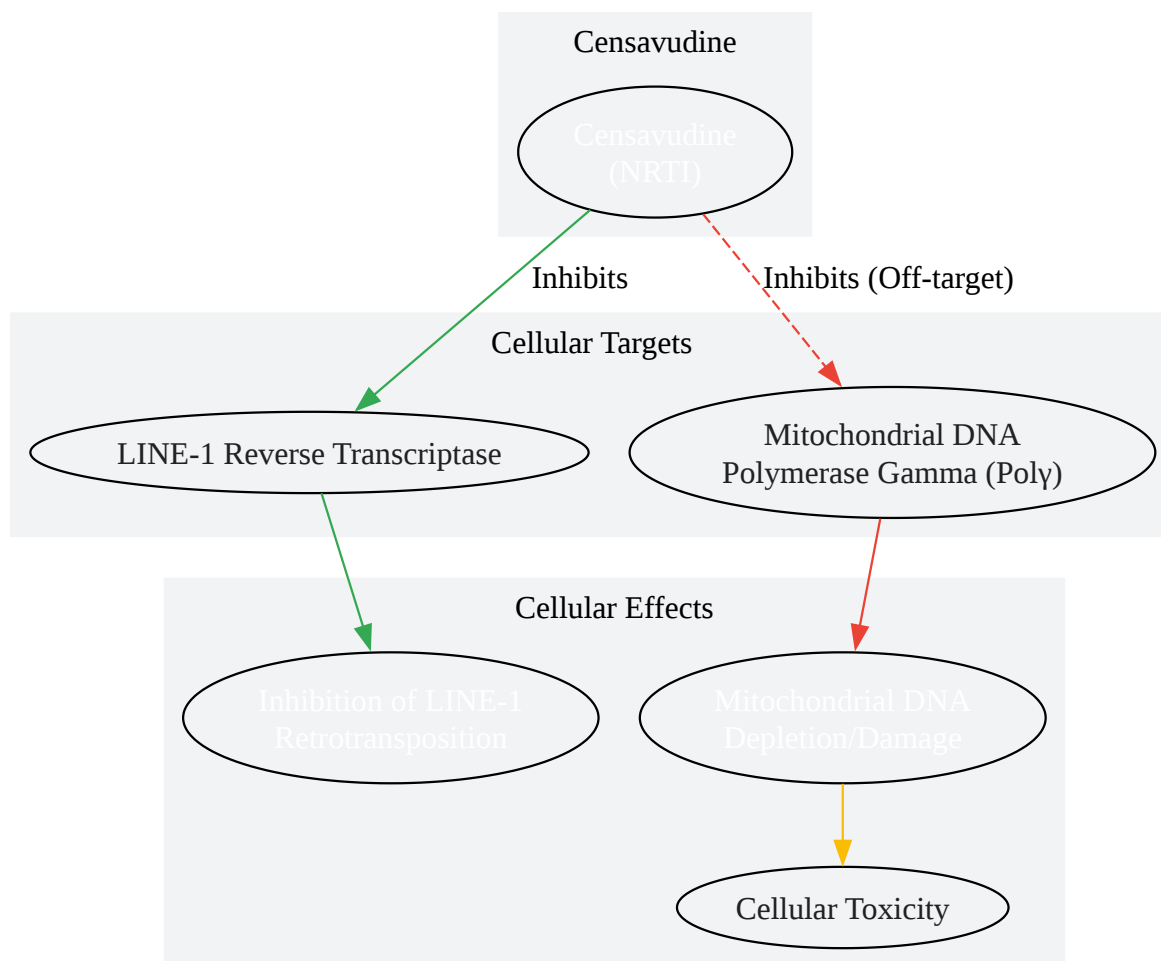
- Set up two PCR reactions for each sample: one with primers for the long mtDNA fragment and one with primers for the short mtDNA fragment.
- Perform the PCR amplification.
- Quantification:
  - Quantify the amount of PCR product from both the long and short fragment reactions. This can be done using a fluorescent dye (e.g., SYBR Green) in a real-time PCR machine or by gel electrophoresis followed by densitometry.[\[17\]](#)[\[18\]](#)
  - The amount of the long PCR product is inversely proportional to the amount of mtDNA damage. Normalize the amount of the long fragment to the amount of the short fragment to account for variations in mtDNA copy number.

## Mandatory Visualizations





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